molecular formula C6H15NaO3SSi B1232481 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt CAS No. 2039-96-5

1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt

Cat. No. B1232481
CAS RN: 2039-96-5
M. Wt: 218.32 g/mol
InChI Key: HWEXKRHYVOGVDA-UHFFFAOYSA-M
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Description

1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt, also known as 3-(Trimethylsilyl)-1-propanesulfonic acid sodium salt, is a chemical compound that can be used as a reagent to synthesize polyamine block-copolymers . It can also be used as an internal standard in 1H NMR spectroscopy for the measurement of chemical shifts . It is a potential biomarker for the polymerase chain reaction (PCR) and is used in kinetic data analysis .


Molecular Structure Analysis

The empirical formula of this compound is C6H15NaO3SSi . Its molar mass is 218.32 g/mol . The compound’s structure includes a trimethylsilyl group attached to a propanesulfonic acid sodium salt .


Chemical Reactions Analysis

This compound can be used as a reagent in the synthesis of polyamine block-copolymers . It can also be used as an internal standard in 1H NMR spectroscopy for the measurement of chemical shifts .


Physical And Chemical Properties Analysis

This compound is a solid . Its melting point is approximately 165 °C (dec.) . The compound’s empirical formula is C6H15NaO3SSi and its molar mass is 218.32 g/mol .

Scientific Research Applications

Application in NMR Spectroscopy

Specific Scientific Field

Nuclear Magnetic Resonance (NMR) Spectroscopy

Summary of the Application

DSS sodium salt is used as an internal standard in 1H NMR spectroscopy for the measurement of chemical shifts .

Methods of Application or Experimental Procedures

In NMR spectroscopy, a small amount of DSS sodium salt is added to the sample being analyzed. The NMR spectra are then recorded. The chemical shifts of the sample are compared to the signal from the DSS sodium salt, which is set at 0 ppm .

Results or Outcomes

The use of DSS sodium salt allows for the accurate measurement of chemical shifts in NMR spectroscopy. This helps in the identification and characterization of compounds .

Application in pH Insensitive Studies

Summary of the Application

DSS sodium salt is used in NMR spectroscopy for studies that require pH insensitivity. The chemical shift, specifically the signal for the trimethylsilyl group, is relatively insensitive to pH .

Methods of Application or Experimental Procedures

In NMR spectroscopy, DSS sodium salt is added to the sample being analyzed. The NMR spectra are then recorded. The chemical shifts of the sample are compared to the signal from the DSS sodium salt .

Results or Outcomes

The use of DSS sodium salt allows for the accurate measurement of chemical shifts in NMR spectroscopy, even in studies where the pH may vary .

Application in Synthesis of Polyamine Block-Copolymers

Specific Scientific Field

Polymer Chemistry

Summary of the Application

DSS sodium salt can be used as a reagent to synthesize polyamine block-copolymers .

Methods of Application or Experimental Procedures

In the synthesis of polyamine block-copolymers, DSS sodium salt is added as a reagent. The reaction is allowed to proceed under controlled conditions .

Results or Outcomes

The use of DSS sodium salt as a reagent results in the formation of polyamine block-copolymers. These polymers have diverse functionalities and can be used in the development of novel materials .

properties

IUPAC Name

sodium;3-trimethylsilylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O3SSi.Na/c1-11(2,3)6-4-5-10(7,8)9;/h4-6H2,1-3H3,(H,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEXKRHYVOGVDA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NaO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062118
Record name Sodium 3-(trimethylsilyl)-1-propanesulfonate
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Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige solid; [Sigma-Aldrich MSDS]
Record name 3-(Trimethylsilyl)-1-propanesulfonic acid, sodium salt
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Product Name

1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt

CAS RN

2039-96-5
Record name 3-(Trimethylsilyl)propanesulfonic acid
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Record name 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt (1:1)
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Record name Sodium 3-(trimethylsilyl)-1-propanesulfonate
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Record name Sodium 3-(trimethylsilyl)propane-1-sulphonate hydrate
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Record name Sodium 3-sulfopropyltrimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
F Cai, D Gao, R Si, Y Ye, T He, S Miao, G Wang… - Electrochemistry …, 2017 - Elsevier
Pd/C catalysts facilitate CO 2 electroreduction to formate with high Faradaic efficiency at low overpotentials. However, they are prone to deactivation due to CO poisoning. In this work, …
Number of citations: 37 www.sciencedirect.com
C Yan, L Lin, D Gao, G Wang, X Bao - Journal of Materials Chemistry …, 2018 - pubs.rsc.org
The electrochemical CO2 reduction reaction (CO2RR) powered by renewable electricity has emerged as a promising approach to alleviate global warming and energy depletion …
Number of citations: 21 pubs.rsc.org
X Yang, Y Chen, L Qin, X Wu, Y Wu, T Yan… - …, 2020 - Wiley Online Library
Single atoms have been widely applied as efficient catalysts in various catalytic systems due to its high selectivity for certain products, which is induced by a uniform coordinate …
X Kong, Y Liu, P Li, J Ke, Z Liu, F Ahmad, W Yan… - Applied Catalysis B …, 2020 - Elsevier
As CO 2 coordination with the metal sites in molecular catalysts represents an effective means to CO 2 activation, it is important to develop molecular catalysts with high ability of CO 2 …
Number of citations: 35 www.sciencedirect.com
A Vijayakumar, Y Zhao, K Wang, Y Chao… - …, 2023 - Wiley Online Library
In this work, a scalable one‐step glucose blowing method has been used to prepare a porous N‐doped carbon supported Cu nanoparticles (Cu‐NC) composite catalyst for CO 2 …
J Guo, H Wang, F Xue, D Yu, L Zhang, S Jiao… - Journal of Materials …, 2019 - pubs.rsc.org
Atomically ordered intermetallic nanocrystals have been extensively explored in electrocatalysis due to their outstanding catalytic performances and excellent stabilities. However, …
Number of citations: 36 pubs.rsc.org
A Vijayakumar, Y Zhao, K Wang, Y Chao, Z Chen… - Electrochimica …, 2021 - Elsevier
The development of selective and efficient catalysts is essential if practical application of CO 2 electroreduction is to be realised. The C1 products CO and formate are two of the …
Number of citations: 4 www.sciencedirect.com
Z Yin, D Gao, S Yao, B Zhao, F Cai, L Lin, P Tang… - Nano Energy, 2016 - Elsevier
Selective and efficient conversion of carbon dioxide (CO 2 ) to a reusable form of carbon via the electrochemical reduction of CO 2 has attracted much attention recently, as it is a …
Number of citations: 215 www.sciencedirect.com
C Yan, Y Ye, L Lin, H Wu, Q Jiang, G Wang, X Bao - Catalysis Today, 2019 - Elsevier
Iron-nitrogen-carbon (Fe-NC) composite materials show considerable Faradaic efficiency for CO production in electrochemical CO 2 reduction reaction (CO 2 RR), which are promising …
Number of citations: 34 www.sciencedirect.com
Z Geng, Y Cao, W Chen, X Kong, Y Liu, T Yao… - Applied Catalysis B …, 2019 - Elsevier
Regulating the coordination environment of Co single-atom catalysts represents a powerful strategy to enhance its catalytic performance for CO 2 electrochemical reduction. Herein, we …
Number of citations: 220 www.sciencedirect.com

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